molecular formula C11H14Cl2N4S B2940273 3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride CAS No. 2310139-93-4

3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride

Cat. No.: B2940273
CAS No.: 2310139-93-4
M. Wt: 305.22
InChI Key: OJWMCKRBEGQTGM-UHFFFAOYSA-N
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Description

The compound is a derivative of triazoles, which are nitrogen-containing heterocyclic compounds . Triazoles have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process accommodates a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

Triazoles have a five-membered ring structure containing two carbon and three nitrogen atoms . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around their core structures .


Chemical Reactions Analysis

Triazoles are able to engage in a variety of chemical reactions due to their versatile structure . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .

Scientific Research Applications

Synthesis and Structural Characterization

The research in the field of triazole derivatives, including those related to the specified compound, has been intensive, aiming to synthesize and characterize new molecules for potential biological applications. The synthesis of triazole derivatives often involves multistep procedures including ring closure reactions and the use of different substituents to explore the structural and functional diversity of these compounds. For instance, derivatives of 1,2,4-triazole have been synthesized using various methods and characterized using techniques such as NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures (Tay et al., 2022).

Biological Activities

Triazole derivatives have been extensively studied for their antimicrobial and antifungal activities. The structure-activity relationship (SAR) studies suggest that the presence of the triazole ring, along with various substituents, contributes to these compounds' biological activities. For example, studies have shown that certain 1,2,4-triazole derivatives display significant antifungal activities against a range of pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Bai et al., 2020).

Photoluminescent Materials

Some triazole derivatives have been explored for their photoluminescent properties, which could be utilized in the development of new materials for electronic and photonic applications. The synthesis of these compounds and their luminescence properties have been investigated to understand how their chemical structure influences their ability to emit light. This research could lead to novel applications in optoelectronic devices and sensors (Li et al., 2016).

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The development of novel antimicrobial drugs is particularly important due to the increasing incidence of microbial resistance .

Properties

IUPAC Name

3-(pyridin-4-ylsulfanylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S.2ClH/c1-2-10-13-14-11(15(10)7-1)8-16-9-3-5-12-6-4-9;;/h3-6H,1-2,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWMCKRBEGQTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CSC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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